Cas no 88475-55-2 (Dihydromethylindole)
Dihydromethylindole structure
Product Name:Dihydromethylindole
CAS-Nr.:88475-55-2
MF:C9H11N
MW:133.190342187881
MDL:MFCD01718890
CID:723459
PubChem ID:55830
Update Time:2025-04-19
Dihydromethylindole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Dihydromethylindole
- 1-Methyl-2,3-dihydro-1H-indole
- FIRXFHJQGIIJDB-UHFFFAOYSA-
- PETUNIDINCHLORIDE
- MB02030
- SY322954
- 824-21-5
- 1-Methylindoline
- CS-0151095
- 1-methyl-2,3-dihydroindole
- DTXSID30237064
- MFCD01718890
- 88475-55-2
- N-methyl indoline
- 1H-Indole, 2,3-dihydro-1-methyl-
- methylindoline
- 1H-INDOLE, DIHYDROMETHYL-
- AS-5716
- FT-0657120
- SB66163
- Dihydromethyl-1H-indole
- AKOS006242268
- N-methylindoline
- SCHEMBL142091
- 1-Methylindoline #
- A840330
- D83554
- InChI=1/C9H11N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
- 1-1-Methylindoline
-
- MDL: MFCD01718890
- Inchi: 1S/C9H11N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
- InChI-Schlüssel: FIRXFHJQGIIJDB-UHFFFAOYSA-N
- Lächelt: N1(C)C2C=CC=CC=2CC1
Berechnete Eigenschaften
- Genaue Masse: 133.089
- Monoisotopenmasse: 133.089
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 122
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2.1
- Topologische Polaroberfläche: 3.2A^2
Experimentelle Eigenschaften
- Dichte: 1.027
- Siedepunkt: 223.6°C at 760 mmHg
- Flammpunkt: 80.9°C
- Brechungsindex: 1.563
- PSA: 3.24000
- LogP: 1.74390
Dihydromethylindole Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR346348-1g |
1-Methyl-2,3-dihydro-1H-indole |
88475-55-2 | 1g |
£167.00 | 2025-02-20 | ||
| abcr | AB337656-1 g |
1-Methyl-2,3-dihydro-1H-indole, 95%; . |
88475-55-2 | 95% | 1g |
€252.10 | 2023-06-21 | |
| abcr | AB337656-5 g |
1-Methyl-2,3-dihydro-1H-indole, 95%; . |
88475-55-2 | 95% | 5g |
€651.60 | 2023-06-21 | |
| abcr | AB337656-10 g |
1-Methyl-2,3-dihydro-1H-indole, 95%; . |
88475-55-2 | 95% | 10g |
€1050.10 | 2023-06-21 | |
| Key Organics Ltd | AS-5716-1MG |
1-methyl-2,3-dihydro-1H-indole |
88475-55-2 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | AS-5716-5MG |
1-methyl-2,3-dihydro-1H-indole |
88475-55-2 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | AS-5716-10MG |
1-methyl-2,3-dihydro-1H-indole |
88475-55-2 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | AS-5716-20MG |
1-methyl-2,3-dihydro-1H-indole |
88475-55-2 | >90% | 0mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | AS-5716-50MG |
1-methyl-2,3-dihydro-1H-indole |
88475-55-2 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | AS-5716-100MG |
1-methyl-2,3-dihydro-1H-indole |
88475-55-2 | >90% | 100mg |
£146.00 | 2025-02-09 |
Dihydromethylindole Verwandte Literatur
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
88475-55-2 (Dihydromethylindole) Verwandte Produkte
- 496-15-1(2,3-dihydro-1H-indole)
- 64180-07-0(1-methyl-2,3-dihydro-1H-indol-5-amine)
- 824-21-5(1-methylindoline)
- 65673-86-1(7-Methyl-2,3-dihydro-1H-indole)
- 65826-95-1(5-methyl-2,3-dihydro-1H-indole)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
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